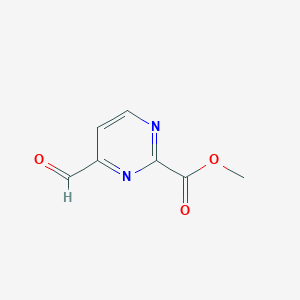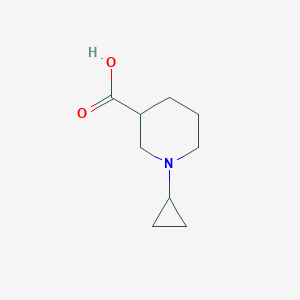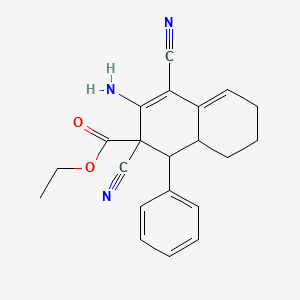
trans-Resveratrol 3,4'-disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Resveratrol 3,4’-disulfate: is a sulfated derivative of trans-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol 3,4’-disulfate typically involves the sulfation of trans-resveratrol. One common method is the reaction of trans-resveratrol with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of trans-Resveratrol 3,4’-disulfate may involve similar sulfation reactions but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: trans-Resveratrol 3,4’-disulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfated compound back to its parent resveratrol.
Substitution: Nucleophilic substitution reactions can replace the sulfate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: trans-Resveratrol.
Substitution: Various substituted resveratrol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-Resveratrol 3,4’-disulfate is used as a model compound in studies of sulfation reactions and their effects on the biological activity of polyphenols .
Biology: In biological research, this compound is studied for its potential effects on cellular processes, including its role in modulating oxidative stress and inflammation .
Medicine: trans-Resveratrol 3,4’-disulfate has been investigated for its potential therapeutic effects, including its anticancer properties and its ability to protect against cardiovascular diseases .
Industry: In the industrial sector, this compound is explored for its potential use in the development of functional foods and nutraceuticals .
Mecanismo De Acción
The mechanism of action of trans-Resveratrol 3,4’-disulfate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Comparación Con Compuestos Similares
trans-Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
trans-Resveratrol 3,5-disulfate: Another sulfated derivative with similar biological activities.
trans-Resveratrol 3-glucuronide: A glucuronidated derivative with potential health benefits.
Uniqueness: trans-Resveratrol 3,4’-disulfate is unique due to its specific sulfation pattern, which can influence its bioavailability and biological activity. The presence of sulfate groups can enhance its solubility and potentially increase its effectiveness in certain biological contexts .
Propiedades
Número CAS |
858187-20-9 |
|---|---|
Fórmula molecular |
C14H12O9S2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-7-11(8-14(9-12)23-25(19,20)21)2-1-10-3-5-13(6-4-10)22-24(16,17)18/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
Clave InChI |
DHYDAGFKCXRMSL-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)


![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)







